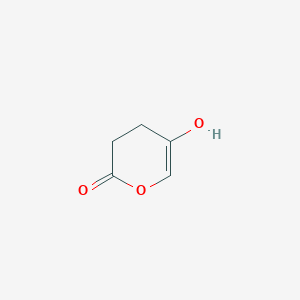

5-Hydroxy-3,4-dihydro-2H-pyran-2-one

Description

Kontextualisierung innerhalb der heterocyclischen Chemie

Die heterocyclische Chemie ist ein wichtiger Zweig der organischen Chemie, der sich mit cyclischen Verbindungen befasst, bei denen mindestens ein Kohlenstoffatom im Ring durch ein Atom eines anderen Elements, ein sogenanntes Heteroatom, ersetzt ist. wikipedia.org 5-Hydroxy-3,4-dihydro-2H-pyran-2-on gehört zur Klasse der Dihydropyranone, bei denen es sich um sechsgliedrige heterocyclische Ringe handelt, die ein Sauerstoffatom und eine Carbonylgruppe enthalten. wikipedia.org

Die Nomenklatur der Verbindung lässt sich wie folgt aufschlüsseln:

Pyran: Ein sechsgliedriger heterocyclischer Ring mit einem Sauerstoffatom.

-2-on: Zeigt eine Carbonylgruppe (Keton) an der Position 2 des Rings an.

3,4-dihydro: Zeigt an, dass die Doppelbindung, die in einem vollständig ungesättigten Pyran-Ring vorhanden wäre, durch die Addition von zwei Wasserstoffatomen an den Positionen 3 und 4 reduziert wird. wikipedia.org

5-Hydroxy: Zeigt eine Hydroxyl (-OH)-Gruppe an, die an das Kohlenstoffatom an Position 5 gebunden ist.

Diese Struktureinheit, ein hydroxyliertes δ-Lacton (ein cyclischer Ester), ist aufgrund ihrer Reaktivität und stereochemischen Eigenschaften von erheblichem Interesse. mdpi.com Die Anwesenheit mehrerer funktioneller Gruppen – ein Enol-Ester, ein sekundäres Alkohol und ein chirales Zentrum – macht sie zu einem vielseitigen Baustein in der Synthesechemie.

Akademische Bedeutung in der synthetischen Chemie und der Derivatisierung von Naturstoffen

Die akademische Bedeutung von Dihydropyranon-Systemen, insbesondere von hydroxylierten Derivaten wie 5-Hydroxy-3,4-dihydro-2H-pyran-2-on, ist vielfältig. Diese Gerüste sind in einer Vielzahl von Naturstoffen enthalten, die aus Pflanzen, Pilzen und Meeresorganismen isoliert wurden. nih.govmdpi.com Viele dieser Naturstoffe weisen interessante biologische Aktivitäten auf, darunter antimikrobielle, antivirale und krebsbekämpfende Eigenschaften, was sie zu attraktiven Zielen für die Totalsynthese und die Entwicklung von Arzneimitteln macht. researchgate.netmdpi.com

In der synthetischen Chemie dienen Dihydropyranone als wertvolle chirale Bausteine. Die Hydroxylgruppe an Position 5 bietet einen bequemen "Griff" für weitere chemische Modifikationen oder Derivatisierungen. acs.org Synthetische Chemiker nutzen diese Reaktivität, um:

Komplexe Moleküle aufzubauen: Dihydropyranone können als Ausgangsmaterialien für die Synthese komplexerer heterocyclischer Systeme wie Indolizidine, einer Klasse von Alkaloiden, verwendet werden. nih.gov

Struktur-Wirkungs-Beziehungs-Studien (SAR) durchführen: Durch die Modifizierung der Hydroxylgruppe und anderer Teile des Moleküls können Chemiker untersuchen, wie sich strukturelle Änderungen auf die biologische Aktivität auswirken.

Stereoselektive Synthesen entwickeln: Die Kontrolle der Stereochemie ist in der medizinischen Chemie von entscheidender Bedeutung. Dihydropyranone dienen als chirale Vorlagen für die Synthese von Molekülen mit mehreren Stereozentren. purdue.edu

Die folgende Tabelle zeigt eine Auswahl von Naturstoffen, die das Dihydropyranon-Gerüst enthalten, was ihre Bedeutung in der Natur unterstreicht.

Tabelle 1: Ausgewählte Naturstoffe mit einem Dihydropyranon-Gerüst

| Naturstoff | Quelle |

|---|---|

| Neopeltolid | Meeresorganismen |

| Okilactiomycin | Bakterien |

| Exiguolid | Meeresorganismen |

| Abyssinone | Pflanzen |

Überblick über aktuelle Forschungstrends für hydroxylierte Dihydropyranone

Die aktuelle Forschung zu hydroxylierten Dihydropyranonen konzentriert sich hauptsächlich auf die Entwicklung neuer und effizienter synthetischer Methoden, insbesondere solcher, die eine hohe Stereokontrolle ermöglichen. Ein wichtiger Trend ist der Einsatz der Organokatalyse, insbesondere mit N-heterocyclischen Carbenen (NHCs). nih.govnih.gov NHC-Katalysatoren haben sich als äußerst vielseitig für die Konstruktion von Dihydropyranon-Ringen durch verschiedene Cycloadditionsreaktionen erwiesen, oft mit hoher Enantioselektivität. nih.govresearchgate.netacs.org

Die wichtigsten Forschungsrichtungen sind:

Asymmetrische Katalyse: Die Entwicklung von Methoden zur Synthese spezifischer Enantiomere von Dihydropyranonen ist ein Hauptziel. Dies wird durch den Einsatz von chiralen Katalysatoren erreicht, darunter metallbasierte Katalysatoren (z. B. Gold) nih.gov und metallfreie Organokatalysatoren. chalmers.seresearchgate.net

Kaskadenreaktionen: Forscher entwerfen Reaktionssequenzen, bei denen mehrere Bindungen in einem einzigen Schritt gebildet werden, um komplexe Dihydropyranon-Strukturen effizient aufzubauen. mdpi.com Dies verbessert die Atomeffizienz und reduziert den Abfall.

Funktionalisierung und Derivatisierung: Ein weiterer Schwerpunkt ist die Untersuchung der Reaktivität des Dihydropyranon-Rings, um neue funktionelle Gruppen einzuführen. mdpi.com Dies schließt die Synthese von selenilierten Dihydropyranonen ein, um deren physikalische, chemische und biologische Eigenschaften zu verbessern. mdpi.com

Biokatalyse und Biosynthese: Der Einsatz von Enzymen (Biokatalysatoren) zur Durchführung spezifischer Hydroxylierungsreaktionen auf Naturstoffgerüsten wird als umweltfreundliche Alternative zur traditionellen chemischen Synthese erforscht. nih.govresearchgate.netmdpi.comnih.gov Das Verständnis der biosynthetischen Wege dieser Verbindungen in der Natur kann auch neue synthetische Strategien inspirieren.

Die folgende Tabelle fasst einige moderne katalytische Ansätze zur Synthese von Dihydropyranonen zusammen und zeigt die Vielfalt der verwendeten Substrate und Katalysatoren.

Tabelle 2: Moderne katalytische Methoden zur Synthese von Dihydropyranonen

| Reaktionstyp | Substrate | Katalysator/Bedingungen | Produkttyp |

|---|---|---|---|

| [3+3] Cyclisierung | α,β-ungesättigtes Aldehyd, 1,3-Dicarbonylverbindung | NHC, Oxidationsmittel | Trisubstituiertes Dihydropyranon |

| [2+4] Anellierung | Zwei verschiedene Enale | NHC, Base | Trisubstituiertes Dihydropyranon |

| [4+2] Anellierung | Propiolate, Alkene | Gold(I)-Komplex | α,β-ungesättigtes δ-Lacton |

Zusammenfassend lässt sich sagen, dass 5-Hydroxy-3,4-dihydro-2H-pyran-2-on und verwandte hydroxylierte Dihydropyranone weiterhin ein aktives Forschungsgebiet sind, das von ihrer grundlegenden Rolle in der Natur und ihrem immensen Potenzial in der synthetischen organischen Chemie angetrieben wird.

Tabelle der erwähnten Verbindungen

| Verbindungsname |

| 5-Hydroxy-3,4-dihydro-2H-pyran-2-on |

| Abyssinon |

| Deguelin |

| Exiguolid |

| Neopeltolid |

| Okilactiomycin |

| Pyran |

| Indolizidin |

| δ-Lacton |

Structure

2D Structure

3D Structure

Properties

CAS No. |

108706-29-2 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.10 g/mol |

IUPAC Name |

5-hydroxy-3,4-dihydropyran-2-one |

InChI |

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h3,6H,1-2H2 |

InChI Key |

KQDLBEOBZYFRRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC=C1O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Hydroxy 3,4 Dihydro 2h Pyran 2 One and Analogs

Nucleophilic Reaction Pathways of Dihydropyranone Lactones

Dihydropyranone lactones possess multiple electrophilic sites, making them susceptible to attack by a range of nucleophiles. clockss.org The primary sites for nucleophilic attack are the carbonyl carbon (C-2), the β-carbon of the unsaturated system (C-4), and the carbon bearing the hydroxyl group (C-5). clockss.org

Nucleophilic Addition Reactions, including Grignard Reagents

The carbonyl group in dihydropyranone lactones readily undergoes nucleophilic addition. Grignard reagents (RMgX), being potent carbon nucleophiles, attack the electrophilic carbonyl carbon. fiveable.melibretexts.org This addition leads to a tetrahedral intermediate which, upon protonation during aqueous workup, yields an alcohol. fiveable.mepressbooks.pub Specifically, the reaction of a Grignard reagent with the lactone can lead to ring-opening, followed by a second nucleophilic addition to the newly formed ketone, ultimately resulting in a diol after workup. youtube.com

The general mechanism involves the initial coordination of the magnesium ion to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. pressbooks.pub The nucleophilic alkyl or aryl group of the Grignard reagent then attacks this carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation furnishes the alcohol product. libretexts.orgpressbooks.pub

Table 1: Examples of Nucleophilic Addition Reactions with Grignard Reagents

| Reactant | Grignard Reagent | Product Type | Reference |

| Aldehyde | RMgX | Secondary Alcohol | pressbooks.pub |

| Ketone | RMgX | Tertiary Alcohol | pressbooks.pub |

| Lactone | Excess RMgX | Diol (after ring opening) | youtube.com |

Nucleophilic Substitution Reactions at α,β-Unsaturated Carbonyl Moieties

The α,β-unsaturated carbonyl system in dihydropyranones is a key feature governing their reactivity. This conjugated system allows for 1,4-addition (conjugate addition), where a nucleophile attacks the β-carbon. libretexts.orgrsc.org This type of reaction is common for softer nucleophiles. libretexts.org The initial attack on the β-carbon generates an enolate intermediate, which is then protonated at the α-carbon to yield the final product. libretexts.org

The presence of the electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. uobabylon.edu.iq This activation towards nucleophiles is a characteristic feature of α,β-unsaturated carbonyl compounds. uobabylon.edu.iqnih.gov While direct 1,2-addition to the carbonyl carbon can also occur, 1,4-addition is a prevalent pathway for many nucleophiles. rsc.org In some cases, anti-Michael or α-addition can occur, where the nucleophile adds to the α-carbon, though this is less common and often requires specific reaction conditions or directing groups. researchgate.net

Reactions with Organometallic Compounds

Beyond Grignard reagents, other organometallic compounds also react with dihydropyranones. Organolithium reagents, for instance, behave similarly to Grignard reagents as strong carbon nucleophiles, participating in nucleophilic addition to the carbonyl group. libretexts.orglibretexts.org The carbanionic character of the organic group in these reagents drives their nucleophilicity. libretexts.org

Lithium dialkylcuprates (Gilman reagents) are softer nucleophiles and tend to favor 1,4-conjugate addition to α,β-unsaturated carbonyl systems. youtube.com This selectivity provides a valuable method for introducing alkyl groups at the β-position of the dihydropyranone ring. The reactions of organometallic compounds are often influenced by the nature of the metal and the organic moiety, allowing for a degree of control over the reaction outcome. libretexts.orglibretexts.org

Cycloaddition Reactions and Formation of Complex Spiroheterocycles

Dihydropyranones can participate in cycloaddition reactions, serving as precursors for the synthesis of more complex heterocyclic structures. These reactions often exploit the dienophilic or dienyl character of the pyranone ring system. For instance, Diels-Alder reactions of 5-hydroxy-2-pyrones, which can be generated from 2H-pyran-2,5-diones, have been developed to produce bicyclic adducts. pkusz.edu.cn These reactions can be promoted by Lewis acids or bases. pkusz.edu.cn

The formation of spiroheterocycles from dihydropyranone analogs is another significant area of their application. Spiro compounds, which contain two rings connected by a single common atom, are of interest in medicinal chemistry. nih.gov The synthesis of spiro diheterocycles can be achieved through multi-component reactions involving dihydropyranone precursors. rsc.org For example, cyclocondensation reactions of tetrahydropyrans with nucleophiles like urea (B33335) can lead to the formation of spiro-pyrimidinones. semanticscholar.org These synthetic strategies often involve the creation of a quaternary carbon center, a common feature in complex natural products. rsc.org

Table 2: Examples of Cycloaddition Reactions

Oxidation and Reduction Chemistry of the Dihydropyranone Ring System

The dihydropyranone ring system can undergo various oxidation and reduction reactions, targeting either the double bond or the carbonyl group. Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond, leading to the corresponding saturated lactone. libretexts.org Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are typically used to reduce the carbonyl group to a hydroxyl group. libretexts.orglibretexts.org NaBH₄ is a milder reducing agent, while LiAlH₄ is more potent and can also reduce esters to primary alcohols, potentially leading to ring-opening. libretexts.org

Oxidation reactions can target different parts of the molecule. The allylic position can be a site for oxidation. Peroxy acids can be used to epoxidize the double bond. libretexts.org More aggressive oxidizing agents can lead to cleavage of the ring. The specific outcome of an oxidation or reduction reaction depends on the reagent used and the reaction conditions. ucr.edu

Ring-Opening and Rearrangement Reactions in Pyranone Derivatives

Pyranone derivatives are susceptible to ring-opening reactions, often initiated by nucleophilic attack. clockss.orgresearchgate.net This reactivity is a key feature in their use as synthetic intermediates for the construction of other heterocyclic and carbocyclic systems. clockss.org For instance, the reaction of pyran-2-ones with various nitrogen nucleophiles like ammonia (B1221849), amines, and hydrazines can lead to the formation of pyridones, pyrazoles, and other nitrogen-containing heterocycles. researchgate.net These transformations often proceed through an initial nucleophilic attack at the carbonyl carbon or the β-carbon, followed by ring-opening and subsequent recyclization. clockss.orgresearchgate.net

Acid-promoted rearrangements are also observed in pyranone derivatives. For example, dihydropyranones can be converted to isocoumarins through dehydration when treated with acids like p-toluenesulfonic acid or sulfuric acid. acs.org In some cases, ring-opening can be followed by an intramolecular cyclization to form new ring systems. mdpi.com The susceptibility of the pyranone ring to these transformations highlights its utility as a latent synthon for a variety of molecular scaffolds.

Retro-Diels-Alder (rDA) Reaction Mechanisms

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction, a process that involves the concerted, pericyclic, single-step cleavage of a cyclohexene-like ring into a diene and a dienophile. wikipedia.org For partially saturated 2-pyrone molecules, this reaction leads to ring-opening and decarboxylation. rsc.orgresearchgate.net Computational studies using density functional theory (DFT) have provided significant insights into the mechanism of the rDA reaction for dihydropyranone analogs. rsc.orgresearchgate.net

The mechanism is highly dependent on the reaction environment, particularly the solvent. In polar solvents like water, the rDA reaction of molecules such as 5,6-dihydro-4-hydroxy-6-methylpyran-2-one proceeds in a stepwise manner. rsc.orgresearchgate.net This process involves the formation of a zwitterionic intermediate, which is stabilized by the polar solvent. researchgate.netresearchgate.net In contrast, in the gas phase or in non-polar solvents like n-hexane, the reaction follows a concerted pathway. rsc.orgresearchgate.net

The activation barrier for the rDA reaction is significantly influenced by the solvent's polarity. Polar solvents tend to lower the activation energy by stabilizing the polar transition state. researchgate.netrsc.org For instance, the calculated activation barrier for the rDA of a dihydropyranone analog is considerably lower in water compared to the vapor-phase or n-hexane. researchgate.net

Below is a table summarizing the effect of different solvents on the activation energy for a model retro-Diels-Alder reaction of a partially saturated 2-pyrone.

| Solvent | Activation Energy (Ea) (kJ mol⁻¹) |

| Vapor-phase | > n-hexane |

| n-hexane | > benzene |

| benzene | > acetone |

| acetone | > methanol |

| methanol | > water |

| water | Lowest |

This table illustrates the general trend of decreasing activation energy with increasing solvent polarity for the rDA reaction of partially saturated 2-pyrones, as described in the literature. rsc.org

Substituents on the dihydropyranone ring also play a crucial role in the reactivity and mechanism of the rDA reaction. rsc.orgresearchgate.net For example, molecules lacking a hydroxyl substituent at the C4 position may follow a concerted rDA pathway even in water, without the formation of an intermediate. rsc.orgresearchgate.net Furthermore, the presence of a Brønsted acid catalyst can significantly reduce the activation barrier by promoting the formation of an oxocarbenium ion, thereby facilitating the reaction. rsc.orgresearchgate.net

Nucleophile-Induced Pyran Nucleus Opening

The 2H-pyran-2-one ring system is susceptible to nucleophilic attack due to the presence of multiple electrophilic centers, namely at positions C-2, C-4, and C-6. clockss.org This reactivity can lead to the opening of the pyran nucleus, a transformation that is instrumental in the synthesis of various acyclic and heterocyclic compounds. researchgate.net The attack of a nucleophile on the dihydropyranone ring can result in ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems. clockss.org

The specific outcome of the reaction is dependent on the nature of the nucleophile and the substitution pattern of the dihydropyranone. For instance, the reaction of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with various nucleophiles can proceed via either a 1,4-addition (Michael addition) or a 1,2-addition to the carbonyl group. chim.it Subsequent intramolecular reactions of the resulting intermediates can lead to a variety of products. chim.it

In the case of nitrogen-based nucleophiles, such as amines and hydrazines, the initial nucleophilic attack often leads to an open-ring intermediate. clockss.org This intermediate can then undergo further cyclization to form new heterocyclic rings like pyridines or pyridazines. clockss.org The flexibility of the open-chain intermediate plays a significant role in determining the final product. clockss.org For example, the reaction of non-fused 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to tetrahydropyridazine derivatives through a more flexible intermediate that is susceptible to further reactions. clockss.org

Cascade and Multicomponent Reaction Protocols Utilizing Dihydropyranone Scaffolds

Dihydropyranone scaffolds are valuable building blocks in cascade and multicomponent reactions (MCRs), which are efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. ut.ac.ir These reactions are characterized by their high atom economy and procedural simplicity. rug.nl

Tandem Knoevenagel–Michael Protocols

Tandem Knoevenagel condensation followed by a Michael addition is a powerful tool for the synthesis of various heterocyclic and carbocyclic frameworks. researchgate.net This reaction sequence typically involves the initial condensation of an aldehyde with an active methylene (B1212753) compound (Knoevenagel condensation) to form a reactive intermediate, which then undergoes an intramolecular or intermolecular Michael addition.

While direct examples involving 5-hydroxy-3,4-dihydro-2H-pyran-2-one are not extensively detailed, dihydropyran scaffolds can participate in such tandem reactions. For instance, the synthesis of tetrahydrobenzo[b]pyrans can be achieved through a tandem Knoevenagel-Michael-cyclocondensation reaction of aldehydes, malononitrile, and dimedone. In a related context, the reaction of pyrazolones with aldehydes can proceed via an initial Knoevenagel condensation to form an enone, which then rapidly undergoes a Michael addition with a second pyrazolone (B3327878) molecule. nih.gov This highlights the potential for dihydropyranones with appropriate functionalization to act as either the active methylene component or the Michael acceptor in such tandem protocols. A domino Knoevenagel condensation–Michael addition–cyclization has also been reported for the synthesis of dihydrofuropyrido[2,3-d]pyrimidines.

Variations of the Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction that typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govichem.md This reaction has seen numerous variations to expand its scope and improve its efficiency, including the use of different catalysts and reaction conditions. nih.govichem.md

While the classical Biginelli reaction does not directly utilize a pre-formed dihydropyranone scaffold, the principles of this reaction can be extended to include dihydropyranone-like structures or to synthesize molecules containing this moiety. For example, modifications of the β-dicarbonyl component in Biginelli-like reactions are common. nih.gov This suggests the potential for using a functionalized dihydropyranone that can act as a β-ketoester equivalent.

Furthermore, the Biginelli reaction can be performed under solvent-free conditions or with various catalysts to enhance yields and reduce reaction times. nih.govichem.md The reaction mechanism is believed to proceed through a series of bimolecular reactions, and different pathways have been proposed. One common mechanism involves an initial aldol (B89426) condensation between the aldehyde and the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration.

The versatility of the Biginelli reaction and its tolerance for a wide range of substrates make it a plausible route for the synthesis of complex molecules incorporating a dihydropyranone motif, should a suitable dihydropyranone-based starting material be employed. The development of novel Biginelli-like reactions continues to be an active area of research, with a focus on creating diverse heterocyclic scaffolds. researchgate.net

Formation and Characterization of Reactive Intermediates in Dihydropyranone Transformations

The transformations of dihydropyranones often proceed through various reactive intermediates, the nature of which dictates the reaction pathway and final products. Understanding these intermediates is crucial for controlling the selectivity and outcome of the reactions.

In the context of the retro-Diels-Alder reaction of partially saturated 2-pyrones in polar solvents, a zwitterionic intermediate has been proposed based on computational studies. rsc.orgresearchgate.net This intermediate arises from the initial C-C bond cleavage and is stabilized by the solvent molecules. The formation of such intermediates is a key feature of stepwise cycloaddition reactions. mdpi.commdpi.com The presence of zwitterionic intermediates can sometimes lead to a loss of stereospecificity in reactions. mdpi.com

Another significant reactive intermediate in dihydropyranone chemistry is the oxocarbenium ion . wikipedia.org These ions are characterized by a positively charged carbon atom adjacent to an oxygen atom and are stabilized by resonance. cazypedia.org Oxocarbenium ions can be formed from dihydropyranones under acidic conditions. rsc.orgresearchgate.net For instance, in the Brønsted acid-catalyzed rDA reaction of a dihydropyranone analog, the formation of an oxocarbenium ion intermediate has been shown to significantly lower the reaction's activation barrier. rsc.orgresearchgate.net The generation of oxocarbenium ions is a key step in many glycosylation reactions and other transformations of carbohydrate derivatives. researchgate.net The conformation of the oxocarbenium ion is constrained, with the atoms C5, O5, C1, and C2 lying in a plane, which influences the stereochemical outcome of subsequent reactions. cazypedia.org

The characterization of these transient species is often challenging due to their short lifetimes. However, computational methods, such as DFT calculations, have proven invaluable in elucidating their structures, stabilities, and roles in reaction mechanisms. rsc.orgresearchgate.net Spectroscopic techniques, in some cases, can provide evidence for the existence of these intermediates.

| Reactive Intermediate | Formation Context | Significance in Reaction Mechanism |

| Zwitterionic Intermediate | rDA reaction of dihydropyranones in polar solvents | Key species in stepwise reaction pathways; its stability influences reaction rates. rsc.orgresearchgate.netmdpi.com |

| Oxocarbenium Ion | Acid-catalyzed reactions of dihydropyranones | Lowers the activation energy of reactions like rDA; directs the stereochemical outcome of nucleophilic attacks. rsc.orgresearchgate.netwikipedia.org |

Advanced Spectroscopic and Structural Characterization of 5 Hydroxy 3,4 Dihydro 2h Pyran 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments offer a complete picture of atomic connectivity and the chemical environment of each nucleus.

The ¹H NMR spectrum of a 5-Hydroxy-3,4-dihydro-2H-pyran-2-one analog provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The protons on the saturated C3 and C4 positions typically appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling with each other. The vinylic proton at C6 is expected to resonate in the downfield olefinic region. The hydroxyl proton at C5 generally appears as a broad singlet whose chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | ~ 2.5 - 2.8 | m (multiplet) | J3,4 |

| H4 | ~ 2.2 - 2.5 | m (multiplet) | J4,3 |

| 5-OH | Variable (e.g., 4.0 - 6.0) | br s (broad singlet) | None |

| H6 | ~ 5.0 - 5.5 | t (triplet) or d (doublet) | J6,4 (if applicable) |

Note: Predicted values are illustrative and can vary based on solvent and specific analog structure.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. The carbonyl carbon (C2) of the lactone is the most deshielded, appearing significantly downfield. The olefinic carbons (C5 and C6) resonate in the typical sp² region, with C5 being further downfield due to the electron-withdrawing effect of the attached hydroxyl group. The saturated sp³ carbons of the ring (C3 and C4) are found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 165 - 175 |

| C3 (CH₂) | 25 - 35 |

| C4 (CH₂) | 20 - 30 |

| C5 (C-OH) | 140 - 150 |

| C6 (CH) | 95 - 105 |

Note: In related 5-hydroxy-4H-pyran-4-one structures, signals have been observed at 112.1–112.9 (С³-pyran), 139.6–139.8 (С⁶-pyran), 143.5–145.8 (С⁵-pyran), 163.1–163.8 (C²-pyran), and 173.6 ppm (C=O).

2D NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and elucidating complex structures.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For a dihydropyranone analog, COSY spectra would show cross-peaks between the protons on C3 and C4, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms. It is used to definitively assign the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying connectivity to quaternary carbons (like the C2 carbonyl and the C5 enol carbon) and for piecing together the entire molecular framework. For instance, the proton at C6 would show a correlation to the carbonyl carbon at C2.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is characterized by several key absorption bands. The presence of the enolic hydroxyl group gives rise to a broad O-H stretching band. The α,β-unsaturated δ-lactone (six-membered cyclic ester) system exhibits a strong carbonyl (C=O) stretching absorption. Other characteristic peaks include those for the carbon-carbon double bond (C=C) and carbon-oxygen (C-O) single bonds.

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H (Enol) | Stretch, H-bonded | 3400 - 2700 | Broad, Strong |

| C-H (sp³) | Stretch | 2990 - 2850 | Medium |

| C=O (δ-Lactone) | Stretch | 1750 - 1720 | Strong |

| C=C (Olefin) | Stretch | 1685 - 1640 | Medium |

| C-O (Ester/Enol) | Stretch | 1300 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The molecular ion of a dihydropyranone analog is often unstable and undergoes fragmentation. Common fragmentation pathways for lactones include the loss of small, stable neutral molecules like carbon monoxide (CO, loss of 28 Da) and carbon dioxide (CO₂, loss of 44 Da). The presence of a hydroxyl group can lead to the loss of a water molecule (H₂O, loss of 18 Da). Alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group, is also a common fragmentation pathway for esters and lactones.

Table 4: Potential Fragmentation Pathways for this compound in MS

| Fragmentation Process | Neutral Loss | m/z of Fragment Ion |

| Molecular Ion | - | [M]⁺• |

| Loss of water | H₂O (18 Da) | [M-18]⁺• |

| Loss of carbon monoxide | CO (28 Da) | [M-28]⁺• |

| Alpha-cleavage | C₂H₂O (42 Da) | [M-42]⁺• |

| Ring cleavage reactions | Various | Various |

X-ray Crystallography for Solid-State Conformational and Supramolecular Structure Analysis

For crystalline analogs, single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. The six-membered dihydropyranone ring is not planar and typically adopts a conformation such as a half-chair or a boat.

Furthermore, X-ray

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound and its analogs, the primary chromophore is the α,β-unsaturated lactone system. This conjugated system of double bonds (C=C and C=O) contains π electrons and non-bonding (n) electrons (on the oxygen atoms) that can undergo transitions. The most significant electronic transitions for these compounds are:

π → π* (pi to pi star) transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. The extended conjugation in pyran-2-one systems lowers the energy gap, shifting the absorption maximum (λmax) to longer wavelengths.

n → π* (n to pi star) transitions: This involves promoting an electron from a non-bonding orbital (e.g., on the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

The presence of auxochromes, such as the hydroxyl (-OH) group, can further influence the absorption spectrum. These groups can extend the conjugation through resonance, causing a bathochromic shift (shift to a longer wavelength) of the λmax.

Studies on key analogs like Dehydroacetic acid (DHA) and Triacetic acid lactone (TAL) confirm that these compounds absorb strongly in the UV region. For instance, the UV-vis absorption spectrum of Dehydroacetic acid shows a maximum absorption at 305 nm. researchgate.net Similarly, Triacetic acid lactone's electronic transition can be quantified by its absorption at 298 nm, with a molar extinction coefficient of 2,540 M⁻¹cm⁻¹. illinois.eduacs.org These absorptions are characteristic of the high-intensity π → π* transitions within the conjugated pyran-2-one ring structure.

Table 1: UV-Vis Absorption Data for 2-Pyrone Analogs The table below summarizes the maximum absorption wavelength (λmax) for key analogs, indicative of their primary electronic transitions.

| Compound Name | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| Triacetic acid lactone | 298 | 2,540 | π → π |

| Dehydroacetic acid | 305 | Not specified | π → π |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique for determining the empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). For oxygen-containing organic compounds like this compound and its analogs, the percentage of oxygen is typically determined by subtracting the sum of the other elemental percentages from 100%.

The procedure involves combusting a small, precisely weighed sample of the pure compound in an excess of oxygen. The combustion products (carbon dioxide, water, etc.) are collected and measured, allowing for the calculation of the original elemental composition. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the "found" and "calculated" values serves as crucial evidence for the compound's identity and purity.

This method is routinely used in the characterization of newly synthesized pyran-2-one derivatives to confirm their composition. Research on various Schiff bases derived from Dehydroacetic acid, for example, consistently reports the use of elemental analysis to verify the proposed chemical structures.

Table 2: Theoretical Elemental Composition of this compound and Analogs This table presents the calculated elemental percentages for the title compound and its relevant analogs based on their molecular formulas.

| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Oxygen |

| This compound | C₅H₆O₃ | 52.63 | 5.30 | 42.07 |

| Triacetic acid lactone | C₆H₆O₃ | 57.14 | 4.80 | 38.06 |

| Dehydroacetic acid | C₈H₈O₄ | 57.14 | 4.80 | 38.06 |

Table 3: Representative Comparison of Calculated vs. Found Elemental Analysis Data This table illustrates how experimental results from elemental analysis are compared against theoretical values to confirm a compound's structure, using Dehydroacetic acid as an example.

| Element | % Calculated (for C₈H₈O₄) | % Found (Experimental) |

| Carbon | 57.14 | 57.11 |

| Hydrogen | 4.80 | 4.82 |

| Oxygen | 38.06 | 38.07 |

Computational and Theoretical Chemistry Studies on Dihydropyranone Systems

Density Functional Theory (DFT) Simulations in Reactivity Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in the study of dihydropyranone systems to understand their reactivity, selectivity, and reaction mechanisms. researchgate.netnih.gov DFT calculations allow for the examination of various reactivity and stability descriptors. nih.gov For instance, in the synthesis of tricyclic dihydropyranones, DFT studies have been employed to predict and understand the regio- and stereoselectivity of the products. researchgate.net Similarly, DFT analysis at the B3LYP/6–311++G (d,p) level of theory has been used to examine the reactivity descriptors of dihydropyrano[4,3-b]pyran derivatives. nih.gov These simulations provide a molecular-level understanding of why certain reaction pathways are favored over others.

A key application of DFT in reactivity studies is the calculation of activation barriers (activation energy, Ea) and reaction energies. These calculations help to map out the potential energy surface of a reaction, identifying transition states and intermediates. For example, a computational study on the thermal decomposition of dihydropyran derivatives used the PBE0/6-311+G(d,p) level of theory to determine kinetic and thermodynamic parameters. mdpi.com The study revealed that methyl substituents on the dihydropyran ring influence the activation free energy of the decomposition reactions. mdpi.com By calculating these energetic parameters, researchers can predict reaction rates and determine the feasibility of proposed reaction mechanisms. mdpi.com

Table 1: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives

| Compound | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) (s⁻¹) |

| 3,6-dihydro-2H-pyran | 48.3 | 1.8 x 10¹⁴ |

| 4-methyl-3,6-dihydro-2H-pyran | 47.1 | 1.5 x 10¹⁴ |

| 2,6-dimethyl-3,6-dihydro-2H-pyran | 45.2 | 1.1 x 10¹⁴ |

This table is based on computational data from a study on the thermal decomposition of dihydropyran derivatives, illustrating how substituents affect activation parameters. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and symmetry of these "frontier" orbitals govern how a molecule interacts with other species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov In a study of dihydropyrano[4,3-b]pyran derivatives, DFT calculations were used to determine the HOMO-LUMO energy gap to assess the compounds' stability. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Descriptors for Substituted Dihydropyrano[4,3-b]pyran Derivatives

| Compound ID | Substitution on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4d | 4-OCH₃ | -5.92 | -1.75 | 4.17 |

| 4g | 4-NO₂ | -6.71 | -2.93 | 3.78 |

| 4i | 4-Cl | -6.34 | -2.01 | 4.33 |

| 4j | 3,4,5-(OCH₃)₃ | -5.69 | -1.45 | 4.24 |

This table presents data from a DFT analysis of dihydropyrano[4,3-b]pyran derivatives, showing how different substituents alter the frontier orbital energies and the HOMO-LUMO gap, which correlates with chemical reactivity and stability. nih.gov

Quantum-Mechanical Calculations for Electronic Structure Analysis

Quantum-mechanical calculations are foundational to understanding the chemical and physical properties of molecules at an atomic level. wikipedia.org These calculations involve solving the Schrödinger equation to determine the electronic structure of a molecule, which includes the arrangement and energies of its electrons. wikipedia.orgnorthwestern.edu Methods such as Hartree-Fock, coupled cluster, and more commonly, Density Functional Theory (DFT), are employed to approximate these solutions for complex molecules like dihydropyranones. wikipedia.orgresearchgate.net

The analysis of the electronic structure provides crucial information on bond lengths, bond angles, molecular orbitals, effective charges, and electrical properties like dipole moments. northwestern.edu For dihydropyranone systems, these calculations are used to predict their inherent stability and reactivity. For example, DFT calculations on a series of 5-oxo-dihydropyranopyran derivatives were performed to analyze their reactivity and stability descriptors, providing insight into their potential as anti-proliferative agents. nih.gov Such studies demonstrate how understanding the electronic structure is a critical step in predicting a molecule's behavior. arxiv.org

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful approach for the detailed elucidation of chemical reaction mechanisms. researchgate.netescholarship.org By mapping the potential energy surface, these models can identify transition states, intermediates, and the lowest energy pathways from reactants to products. researchgate.net This provides a step-by-step picture of bond-breaking and bond-forming processes that is often inaccessible through experimental methods alone. researchgate.net

In the context of dihydropyranone chemistry, DFT has been used to investigate reaction mechanisms. For instance, computational studies have helped to determine that the formation of certain dihydropyranone derivatives proceeds through specific, closely-lying transition states, confirming a radical mechanism through Natural Bond Orbital (NBO) analysis. researchgate.net In another example, a quantum mechanical cluster approach using DFT was employed to investigate the enzymatic reaction mechanism of dihydropyrimidinase, which acts on related dihydropyrimidine (B8664642) rings. nih.gov The study detailed a nucleophilic attack followed by a concerted proton abstraction and donation, showcasing the level of mechanistic detail that can be achieved through computational modeling. nih.gov

Structure-Reactivity Correlations Derived from Theoretical Data

A significant advantage of computational chemistry is its ability to establish clear correlations between a molecule's structure and its chemical reactivity. By systematically modifying a base structure in silico and calculating theoretical descriptors, researchers can predict how these changes will affect the molecule's behavior.

For dihydropyranone systems, theoretical data has been used to build these correlations. A study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives showed that the presence and position of methyl groups decrease the activation free energy of the molecule, thus increasing its reactivity towards decomposition. mdpi.com Another study on 5-oxo-dihydropyranopyran derivatives correlated the type of substituent on a C4-phenyl ring with the compound's anti-proliferative activity and its calculated HOMO-LUMO energy gap. nih.gov For example, the derivative with a 4-NO₂ group had the smallest energy gap and was among the most potent compounds, establishing a link between electronic structure and biological activity. nih.gov

Table 3: Correlation of Substituent with Reactivity and Biological Activity in Dihydropyrano[4,3-b]pyran Derivatives

| Compound ID | Substituent (R) | HOMO-LUMO Gap (eV) | Cytotoxicity IC₅₀ (µM) against MCF-7 cells |

| 4g | 4-NO₂ | 3.78 | 42.6 |

| 4i | 4-Cl | 4.33 | 34.2 |

| 4j | 3,4,5-(OCH₃)₃ | 4.24 | 26.6 |

This table illustrates the correlation between the electronic properties (HOMO-LUMO gap) derived from theoretical DFT calculations and the experimentally observed biological activity (cytotoxicity) for various substituted dihydropyranopyran derivatives. nih.gov

In Silico Prediction of Molecular Interactions

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting how a molecule like a dihydropyranone derivative might interact with a biological target, such as a protein or enzyme. nih.govnih.gov These computational techniques predict the preferred binding orientation, affinity, and stability of a ligand within a receptor's active site. nih.gov

For dihydropyranone-related structures, these methods have been successfully applied. Molecular docking studies on 5-oxo-dihydropyranopyran derivatives revealed that the compounds could be well-accommodated within the binding site of cyclin-dependent kinase-2 (CDK2), a target in cancer therapy. nih.govresearchgate.net The predicted binding energies were comparable to known inhibitors. nih.govresearchgate.net Furthermore, molecular dynamics simulations were used to confirm the stability of the ligand-protein complex over time. nih.govresearchgate.net Similarly, MD simulations have been used to investigate the interactions between 2H-pyran-2-one derivatives and surrounding water molecules, providing insights into their solubility and local reactivity. semanticscholar.org These in silico predictions are crucial in the early stages of drug discovery for identifying promising lead compounds. nih.gov

Biosynthesis and Natural Occurrence of Hydroxylated Dihydropyranones

Isolation and Identification from Natural Sources, including Plants and Microorganisms

Hydroxylated dihydropyranones have been isolated from a diverse range of natural sources. For instance, these compounds are found in various bacteria, fungi, plants, and even insects and marine organisms. mdpi.com The process of isolating and identifying these compounds involves techniques like chromatography to separate the desired molecule from a complex mixture of substances within the organism. nih.gov

One notable example is the isolation of germicidins, a class of 3,6-dialkyl-substituted 4-hydroxy-2-pyrones, from Streptomyces bacteria. mdpi.com These compounds are recognized for their antibiotic properties. Another example is the identification of triacetic acid lactone and tetracetic acid lactone from Penicillium stipitatum. mdpi.com

Recent research has also focused on identifying novel dihydropyranones from various environmental sources. For example, a strain of Streptomyces sp. (NEAU-HV9), isolated from soil, has been identified as a potential biocontrol agent, suggesting the production of bioactive secondary metabolites. mdpi.com Similarly, endophytic bacteria, which live within plant tissues, such as Sphingomonas sp., are known to produce a variety of secondary metabolites. researchgate.net

The following table provides a summary of some naturally occurring hydroxylated dihydropyranones and their sources:

| Compound Class | Example Compound | Natural Source |

| 6-Substituted 4-hydroxy-2-pyrones | Triacetic acid lactone | Penicillium stipitatum |

| 3,6-Dialkyl-substituted 4-hydroxy-2-pyrones | Germicidin A | Streptomyces bacteria |

Elucidation of Polyketide Biosynthetic Pathways Leading to Pyranones

The biosynthesis of 5-Hydroxy-3,4-dihydro-2H-pyran-2-one and related pyranones is primarily achieved through the polyketide pathway. wikipedia.org Polyketides are a large and diverse group of secondary metabolites synthesized by a series of condensation reactions between small carboxylic acid units. researchgate.net This process is catalyzed by a group of enzymes known as polyketide synthases (PKSs). mdpi.com

The biosynthesis begins with a "starter unit," typically acetyl-CoA or propionyl-CoA, which is then sequentially elongated by "extender units" like malonyl-CoA or methylmalonyl-CoA. nih.gov The PKS enzymes are modular in nature, with different domains responsible for each step of the chain elongation and modification process. nih.gov These modifications can include reductions, dehydrations, and cyclizations, which ultimately lead to the vast structural diversity observed in polyketides. mdpi.com The final polyketide chain can then be released from the enzyme and may undergo further modifications, such as cyclization to form the pyranone ring.

The general scheme of polyketide biosynthesis can be summarized as follows:

Initiation: Loading of a starter unit onto the PKS.

Elongation: Stepwise addition of extender units.

Modification: Reduction, dehydration, and other chemical transformations of the growing polyketide chain.

Termination: Release and often cyclization of the final polyketide.

Role of Enzyme Catalysis in Pyranone Formation, such as O-methyltransferases

A variety of enzymes play crucial roles in the biosynthesis and modification of dihydropyranones. Following the initial formation of the polyketide backbone by PKSs, "tailoring" enzymes introduce further structural diversity. These enzymes can include oxidoreductases, transferases, and hydrolases.

O-methyltransferases (OMTs) are a key class of enzymes involved in the modification of polyketides. They catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine, to a hydroxyl group on the polyketide scaffold. This methylation can significantly alter the biological activity of the final compound. For example, in the biosynthesis of many complex natural products, specific methylation patterns are crucial for their function. The activity of enzymes like catechol-O-methyltransferase (COMT) is known to be dependent on the presence of a divalent metal cation, such as Mg(II), for catalysis. researchgate.net

Other important enzymes in pyranone biosynthesis include:

Ketoreductases (KRs): Reduce keto groups to hydroxyl groups. nih.gov

Dehydratases (DHs): Remove a water molecule to form a double bond. nih.gov

Enoylreductases (ERs): Reduce double bonds. mdpi.com

Thioesterases (TEs): Catalyze the release of the final polyketide chain from the PKS. mdpi.com

Michael Addition–Lactonization Cascades in Dihydropyranone Biosynthesis

Cascade reactions, where multiple chemical transformations occur in a single synthetic step, are an efficient strategy for the synthesis of complex molecules. In the biosynthesis of dihydropyranones, Michael addition–lactonization cascades are thought to play a significant role.

A Michael addition is a chemical reaction in which a nucleophile adds to an α,β-unsaturated carbonyl compound. In the context of dihydropyranone biosynthesis, an intramolecular Michael addition can occur where a hydroxyl group within the polyketide chain attacks a double bond, leading to the formation of a cyclic intermediate. This is often followed by lactonization, the formation of a cyclic ester (lactone), to yield the final dihydropyranone ring structure.

Functional Roles as Secondary Metabolites in Biological Systems

Secondary metabolites are compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. Instead, they often play important roles in the organism's interaction with its environment. researchgate.net Dihydropyranones, as a class of polyketides, serve a variety of functional roles in the organisms that produce them.

These roles can include:

Defense: Many dihydropyranones exhibit antimicrobial or antifungal properties, protecting the producing organism from pathogens. nih.govnih.gov Fungi, for instance, produce a wide array of secondary metabolites that can act as defense compounds against other microorganisms. researchgate.net

Signaling: Some secondary metabolites act as signaling molecules, mediating interactions between organisms. For example, they can be involved in symbiotic relationships or in communication between cells.

Competition: In microbial communities, the production of antibiotic compounds like dihydropyranones can give the producing organism a competitive advantage by inhibiting the growth of other microbes. nih.gov

Protection against environmental stress: Secondary metabolites can also help organisms cope with various environmental stresses, such as UV radiation or oxidative stress. mdpi.com

The diverse biological activities of dihydropyranones make them a subject of interest for potential applications in medicine and agriculture. nih.gov

Synthetic Utility of 5 Hydroxy 3,4 Dihydro 2h Pyran 2 One and Its Derivatives in the Construction of Diverse Heterocyclic Systems

Utilization of the Dihydropyranone Core as a Versatile Building Block

The pyran-2-one ring, a six-membered unsaturated lactone, is a cornerstone in synthetic and medicinal chemistry due to its structural features and the pharmacological properties of its derivatives. umich.eduresearcher.life The reactivity of the 2H-pyran-2-one nucleus is marked by its susceptibility to nucleophilic attack at the electrophilic C-2, C-4, and C-6 positions. clockss.org This vulnerability often initiates a cascade of reactions, typically beginning with the opening of the lactone ring, which can be followed by rearrangements to form new, stable heterocyclic or carbocyclic systems. clockss.org

This inherent reactivity makes pyran-2-one derivatives, such as dehydroacetic acid (DHA) and triacetic acid lactone (TAL), powerful precursors in organic synthesis. researchgate.net The introduction of substituents, such as a 3-amino group, further expands their synthetic potential, opening pathways to even more complex molecular architectures through reactions like the Diels-Alder cycloaddition. researchgate.net The dihydropyran ring's propensity to react with various nucleophiles solidifies its status as a valuable and adaptable building block for generating molecular diversity. clockss.org

Table 1: Versatility of Pyran-2-one Derivatives in Heterocyclic Synthesis :heavy_check_mark: Interactive

| Starting Material Class | Reagent Type | Resulting Heterocyclic Core | Reference |

|---|---|---|---|

| 2H-Pyran-2-ones | Nitrogen Nucleophiles (e.g., NH₃, amines) | Pyridines, Pyridones | clockss.org |

| 2H-Pyran-2-ones | Hydrazine (B178648) Derivatives | Pyrazoles, Pyridazines | clockss.orgresearchgate.net |

| 2H-Pyran-2-ones | Hydroxylamine | Isoxazoles | researchgate.net |

| 3-Amino-2H-pyran-2-ones | Dienophiles (e.g., maleimides) | Bicyclo[2.2.2]octenes, Benz[e]isoindoles | researchgate.net |

Synthesis of Complex Fused and Linked Heterocyclic Scaffolds

The transformation of the dihydropyranone core into more elaborate molecular structures is a testament to its synthetic power. Through carefully chosen reagents and reaction conditions, chemists can manipulate the pyran-2-one ring to construct a variety of fused and linked heterocyclic systems.

Five-membered heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. nih.govnih.govfrontiersin.orgfrontiersin.org Pyran-2-one derivatives serve as excellent precursors for these systems. Ring transformation reactions, induced by various nucleophiles, provide a direct route to these valuable scaffolds. researchgate.net

For instance, the reaction of pyran-2-one derivatives with:

Hydrazine and its derivatives typically leads to the formation of pyrazole (B372694) or pyridazine (B1198779) rings, depending on the substrate and reaction conditions. researchgate.net

Hydroxylamine results in the formation of isoxazole (B147169) moieties. researchgate.net

Amino acid esters , such as ethyl glycinate, can condense with pyran-2-ones like dehydroacetic acid to yield fused pyrrolopyranones. researchgate.net

Amines and related compounds can be used to construct a variety of other nitrogen-containing five-membered rings like imidazoles. researchgate.net

These transformations often proceed through a mechanism involving nucleophilic attack on the pyran-2-one ring, leading to ring opening and subsequent intramolecular cyclization to form the new, stable five-membered heterocyclic system.

Table 2: Synthesis of Five-Membered Heterocycles from Pyran-2-one Derivatives :heavy_check_mark: Interactive

| Pyran-2-one Derivative | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| Dehydroacetic Acid (DHA) | Ethyl Glycinate | Pyrrolopyranone | researchgate.net |

| DHA-Chalcone | Substituted Hydrazines | Pyrazolylpyranone | researchgate.net |

| 4-Hydroxy-6-methyl-2H-pyran-2-one (TAL) | Hydrazine | Pyrazole | researchgate.net |

| Dehydroacetic Acid (DHA) | Hydroxylamine | Isoxazole | researchgate.net |

The synthesis of six-membered heterocycles, which are prevalent in medicinal chemistry and natural products, is readily achievable from pyran-2-one precursors. nih.govmdpi.comfrontiersin.org The pyran-2-one ring can be efficiently converted into various six-membered systems through reactions with nitrogen-based nucleophiles. clockss.org

Key transformations include:

Pyridines and Pyridones: Fused pyran-2-ones, such as 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones, react with ammonia (B1221849) or primary amines to yield fused pyridine (B92270) systems like 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. clockss.org

Pyridazines: Non-fused 2H-pyran-2-ones react with hydrazine, often in boiling hydrazine hydrate (B1144303), to afford 1,4-dihydropyridazine derivatives. clockss.org

Pyrimidines: The reaction with amidines or related dinucleophiles can lead to the formation of pyrimidine (B1678525) rings through a ring-opening-cyclization sequence. researchgate.net

These reactions highlight a general strategy where the pyran-2-one acts as a synthon for a 1,5-dicarbonyl equivalent, which readily condenses with nitrogen nucleophiles to build the target six-membered ring.

Table 3: Synthesis of Six-Membered Heterocycles from Pyran-2-one Derivatives :heavy_check_mark: Interactive

| Pyran-2-one Derivative | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Ammonia, Aniline | Hexahydroquinoline | clockss.org |

| Non-fused 2H-pyran-2-ones | Hydrazine Hydrate | 1,4-Dihydropyridazine | clockss.org |

| Dehydroacetic Acid (DHA) | 2-Amino-pyridine | Pyridopyrimidine | researchgate.net |

The versatility of the pyran-2-one scaffold extends to the synthesis of complex polycyclic and fused heterocyclic systems. By employing bifunctional nucleophiles, chemists can orchestrate tandem reactions that build multiple rings in a single synthetic operation. For example, the reaction of pyran-2-one derivatives with o-phenylenediamine (B120857) is a common strategy for constructing 1,5-benzodiazepine and benzimidazole (B57391) frameworks. researchgate.net

Furthermore, 3-amino-substituted 2H-pyran-2-ones have been utilized as dienes in Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) and maleimides. researchgate.net These cycloaddition reactions lead to the formation of complex polycyclic structures such as bicyclo[2.2.2]oct-7-enes and benz[e]isoindoles, demonstrating the utility of the pyran-2-one core in constructing intricate molecular frameworks. researchgate.net Tandem reactions, such as the Prins-type cyclization involving dihydropyran derivatives, have also been developed to rapidly assemble fused polycyclic systems. rsc.org

Preparation of Natural Product Analogs and Bioisosteres

The pyran-2-one motif is a recurring structural element in a vast number of natural products exhibiting a wide spectrum of biological activities, including antifungal, antibiotic, and cytotoxic properties. clockss.orgnih.govmdpi.comurfu.ru This makes the dihydropyranone core an attractive starting point for the synthesis of natural product analogs and bioisosteres. acs.org

For example, 4-hydroxy-2-pyrones are common polyketide structures found in nature, and synthetic methods often mimic biosynthetic pathways to construct these and related molecules. mdpi.comurfu.ru The natural product Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a related γ-pyrone, is a widely used substrate for synthesizing dihydropyrano[3,2-b]pyrans, which are core structures in many natural compounds. researchgate.net

The inherent reactivity of the dihydropyranone ring allows for systematic modifications to create libraries of compounds that are structurally analogous to bioactive natural products. This approach is crucial in medicinal chemistry for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved properties.

Development of Novel Molecular Frameworks for Chemical Research

The synthetic adaptability of 5-hydroxy-3,4-dihydro-2H-pyran-2-one and its derivatives makes them invaluable tools for the exploration of new chemical space. Their ability to be transformed into a multitude of different carbocyclic and heterocyclic products provides a platform for developing novel molecular frameworks. umich.eduresearchgate.net

The strategic application of modern synthetic methods, including multicomponent reactions and catalysis, further enhances the utility of these building blocks. nih.govfrontiersin.org For example, palladium-catalyzed reactions involving dihydropyrans have been shown to provide divergent pathways to various oxygen-containing heterocycles, which can be further derivatized. organic-chemistry.org The development of new catalytic systems, such as novel metal-organic frameworks (MOFs), has also been applied to the synthesis of 1,4-dihydropyran derivatives, showcasing the ongoing innovation in this field. nih.govfrontiersin.org By leveraging the unique reactivity of the dihydropyranone core, researchers can continue to design and construct novel molecular architectures for applications in materials science, catalysis, and drug discovery. researchgate.net

Exploration of Molecular Mechanisms and Biological Interactions of Dihydropyranone Scaffolds

Investigation of Interactions with Metabolic Pathways

The study of how dihydropyranone scaffolds interact with metabolic pathways is a key area of research, particularly in drug discovery. A major challenge in lead optimization is mitigating the oxidative metabolism of aromatic compounds by cytochrome P450 enzymes. nih.govrsc.org One effective strategy to address such metabolic liabilities is "scaffold-hopping," where a metabolically unstable aromatic ring is replaced with a heterocyclic system, such as a dihydropyranone. nih.govrsc.org This replacement can enhance robustness towards oxidation while maintaining the necessary structural features for biological activity. rsc.org

The incorporation of a dihydropyranone ring can alter a molecule's electronic properties, making it less susceptible to metabolic degradation and potentially blocking the formation of reactive metabolites. nih.govrsc.org While specific metabolic pathways for 5-Hydroxy-3,4-dihydro-2H-pyran-2-one are not extensively detailed in the literature, studies on related compounds offer insights. For instance, the degradation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), another pyran derivative formed in Maillard reactions, involves oxidation and subsequent ring-opening, leading to ketones and acids. nih.gov Such studies suggest that the dihydropyranone ring can undergo oxidative transformations as part of its metabolic processing. The attractiveness of these scaffolds has increased due to their applications in medicinal chemistry, often stemming from the reactivity of precursor molecules like 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid). researchgate.net

Studies on Enzyme and Receptor Binding Mechanisms

The biological effects of dihydropyranone derivatives are often initiated by their binding to specific enzymes or receptors. nih.gov Molecular docking and radioligand binding assays are crucial techniques used to elucidate these interactions. nih.govresearchgate.net

Studies have identified dihydropyranone-containing compounds as potent and selective ligands for various receptors. For example, a derivative of adenosine-5′-N-ethylcarboxamide (NECA) featuring a (R)-3,4-dihydro-2H-pyranyl (DHP) moiety demonstrated high affinity for both A2A and A3 adenosine (B11128) receptors. nih.gov Specifically, this analog showed Ki values of 3.76 nM for the A2A receptor and 4.51 nM for the A3 receptor, indicating potent binding. nih.gov In another example, dihydrofuran-2-one derivatives, which share a similar lactone ring structure, were designed as antagonists for the mineralocorticoid receptor (MR), with some compounds showing IC50 values in the nanomolar range. researchgate.net

Dihydropyranone scaffolds have also been shown to bind effectively to the active sites of enzymes. Molecular docking studies of dihydropyrano[4,3-b]pyran derivatives revealed that they fit well within the binding site of cyclin-dependent kinase-2 (CDK2), a key enzyme in cell cycle regulation. nih.gov Similarly, in silico docking studies of other dihydropyranone derivatives showed enhanced binding to bacterial DNA gyrase, with a binding affinity of -8.3 kcal/mol for one compound, suggesting a potential antibacterial mechanism. researchgate.net The binding process for enzyme-linked receptors often involves ligand-induced dimerization of the receptor, followed by autophosphorylation of their cytoplasmic domains, which creates docking sites for intracellular signaling proteins. nih.gov

| Compound Class | Target Enzyme/Receptor | Binding Affinity/Activity | Source(s) |

| Dihydropyranyl-NECA Analog | Adenosine A2A Receptor | Ki = 3.76 nM | nih.gov |

| Dihydropyranyl-NECA Analog | Adenosine A3 Receptor | Ki = 4.51 nM | nih.gov |

| Dihydropyrano[4,3-b]pyran Derivatives | Cyclin-Dependent Kinase-2 (CDK2) | Favorable binding energies in docking studies | nih.gov |

| Dihydropyranone Derivative | Bacterial DNA Gyrase | Binding affinity of -8.3 kcal/mol | researchgate.net |

| Dihydrofuran-2-one Derivatives | Mineralocorticoid Receptor (MR) | MR binding IC50 = 43 nM | researchgate.net |

Research into the Inhibition or Activation of Specific Biochemical Pathways

By binding to key enzymes and receptors, dihydropyranone derivatives can inhibit or activate specific biochemical pathways, leading to physiological effects. longdom.org Dysregulation of these pathways is often associated with diseases like cancer, making pathway modulation a key therapeutic strategy. longdom.org

A prominent example is the inhibition of pathways involved in cancer cell proliferation. Dihydropyrano[4,3-b]pyran derivatives have demonstrated significant anti-proliferative activity against human cancer cell lines. nih.gov This activity is linked to the inhibition of cyclin-dependent kinase-2 (CDK2), which disrupts the cell cycle. nih.gov Similarly, 5-morpholino-7H-thieno[3,2-b]pyran-7-ones have been identified as potent inhibitors of the PI3K/mTOR pathway, which is crucial for cell growth and survival and is often dysregulated in cancer. rsc.org The natural product Radicinin, a dihydropyranopyran-4,5-dione, also exhibits anti-cancer activity against various cell lines. nih.gov

Beyond cancer, pyran derivatives are investigated for modulating other pathways. Certain compounds are predicted to act as platelet aggregation inhibitors, suggesting an interaction with pathways involved in blood clotting. mdpi.com Others have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic pathway, which is relevant for neurodegenerative diseases like Alzheimer's. nih.gov

Structural-Activity Relationship (SAR) Studies of Dihydropyranone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For dihydropyranone derivatives, SAR studies have revealed key features that determine their potency and selectivity.

In the case of dihydropyrano[4,3-b]pyran-3-carboxylate derivatives tested for anti-proliferative activity, the substitution pattern on the C4-phenyl ring was found to be critical. nih.gov Derivatives with 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutions exhibited the most potent activity against SW-480 and MCF-7 cancer cell lines, indicating that both the electronic nature and position of the substituent significantly impact cytotoxicity. nih.gov

For adenosine receptor agonists, the stereochemistry of the dihydropyran moiety is crucial. An analog with an (R)-configuration at the dihydropyran ring showed the highest affinity for both A2A and A3 receptors, highlighting the importance of a specific spatial arrangement for optimal receptor binding. nih.gov Similarly, for mineralocorticoid receptor antagonists based on a dihydropyrrol-2-one scaffold, the introduction of lipophilic substituents directed toward unfilled spaces in the receptor's binding pocket led to more potent activity. researchgate.net Studies on the related compound DDMP have also shown that the presence and availability of hydroxyl groups are key to its antioxidant activity. nih.gov

| Compound Series | Structural Feature Modified | Impact on Activity | Source(s) |

| Dihydropyrano[4,3-b]pyran-3-carboxylates | Substitution on C4-phenyl ring | 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 groups increased anti-proliferative activity. | nih.gov |

| 2-Hydrazone-NECA Derivatives | Stereochemistry of the dihydropyran moiety | The (R)-DHP analogue showed the highest affinity for A2A and A3 adenosine receptors. | nih.gov |

| Dihydropyrrol-2-one Derivatives | Lipophilic substituents | Introduction of lipophilic groups directed toward unfilled receptor spaces enhanced MR antagonist potency. | researchgate.net |

| DDMP Derivatives | Hydroxyl groups | Protection of hydroxyl groups diminished antioxidant capacity, indicating their importance. | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action involves clarifying the fundamental chemical and physical interactions responsible for a compound's biological effect. For dihydropyranones, this includes the inherent reactivity of their chemical structure and the role of any intermediates formed during biological processes. researchgate.netmdpi.com

The reactivity of the dihydropyranone scaffold is significantly influenced by the electrophilic nature of its carbonyl group. libretexts.org The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it an excellent target for attack by electron-rich nucleophiles. libretexts.orglibretexts.org This electrophilicity is a key factor in its interactions with biological molecules, such as the amino acid residues in the active site of an enzyme. libretexts.org

The presence of a double bond conjugated with the carbonyl group in the pyranone ring, as seen in many derivatives, further enhances this reactivity. nih.gov When a nucleophile attacks the carbonyl carbon, the pi electrons are pushed to the oxygen atom, forming a tetrahedral intermediate. libretexts.org This fundamental reaction, known as nucleophilic addition, is central to the mechanism of action for many carbonyl-containing compounds. libretexts.org The stability and subsequent reactions of this intermediate dictate the compound's effect on its biological target.

The interaction of dihydropyranones within a biological system can involve the formation of transient, highly reactive intermediates. mdpi.comrsc.org While the direct observation of these intermediates in vivo is challenging, their formation can be inferred from reaction mechanisms studied in synthetic chemistry. princeton.edu

In the organocatalyzed synthesis of dihydropyranones, key reactive intermediates such as the Breslow intermediate, homoenolate species, and α,β-unsaturated acylazolium species are formed. mdpi.com These intermediates are highly reactive and readily participate in cycloaddition reactions. mdpi.com It is plausible that analogous reactive species could be formed metabolically or upon interaction with a biological target. For instance, the opening of the pyranone ring could generate a reactive intermediate capable of covalently modifying a protein or other biomolecule, leading to a biological response. acs.orgacs.org The in situ generation of such high-energy intermediates is a strategy used in chemical biology to map protein-protein interactions, underscoring their importance in biological processes. rsc.orgprinceton.edu The formation of a carbonium ion has been validated as a reactive intermediate in the acid-promoted rearrangement of certain hydroxyl oxetane (B1205548) precursors to form a dihydropyranone ring. acs.org This highlights the potential for charged intermediates to play a role in the scaffold's biological activity.

Research into Dihydropyranones as Phytoalexins and Plant Defense Mechanisms

Plants possess an intricate defense system to protect themselves from pests and pathogens. nih.govnih.gov A key component of this system is the production of phytoalexins, which are low-molecular-weight antimicrobial compounds synthesized and accumulated in plants following exposure to biotic or abiotic stress. nih.govijsrm.net The concept of phytoalexins was first proposed after observing that potato tubers, upon infection with an avirulent strain of Phytophthora infestans, developed resistance to a subsequent infection by a virulent strain. nih.gov This induced defense response is now recognized as a crucial mechanism for controlling invading microorganisms. nih.govijsrm.net

Phytoalexin induction involves the de novo synthesis of a wide array of secondary metabolites. taylorfrancis.com These compounds are typically synthesized at the site of attempted infection. ijsrm.net The specific types of phytoalexins produced can be characteristic of particular plant families, although some families are known to produce multiple classes of these defensive compounds. ijsrm.net Molecular studies are actively unraveling the complex biosynthesis pathways and regulatory mechanisms that govern phytoalexin production. nih.govtaylorfrancis.com While numerous compounds have been identified as phytoalexins across various plant families like Fabaceae, Solanaceae, Brassicaceae, and Poaceae, research is ongoing to identify new structures involved in these defense mechanisms. nih.govnih.govresearchgate.net Dihydropyranone derivatives are recognized for their diverse biological activities, including antifungal properties, suggesting their potential role in plant defense strategies, though specific research identifying this compound as a phytoalexin is an area for further investigation. nih.gov

Investigation of Antimicrobial Mechanisms of Dihydropyranone Derivatives

The dihydropyranone core is a structural feature in various synthetic compounds that have been evaluated for antimicrobial properties. nih.gov Research efforts have focused on synthesizing novel dihydropyran derivatives and assessing their efficacy against a range of pathogenic bacteria, including strains known for their resistance to conventional antibiotics. nih.gov

In one study, a series of dihydropyran and biscoumarin derivatives were synthesized and screened for their in vitro antibacterial activity. nih.gov The evaluation was conducted against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), as well as Staphylococcus epidermidis and Escherichia coli. nih.gov Notably, certain biscoumarin derivatives linked by a methylene (B1212753) bridge, which can be conceptually related to the pyran structure, demonstrated potent activity against the tested staphylococcal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 16 μg/mL. nih.gov The findings suggested that specific substitutions, such as the addition of 4-hydroxy substituents to coumarin (B35378) rings, could enhance the antibacterial potency of the compounds. nih.gov

The antimicrobial activity of these compounds highlights the potential of the pyran scaffold as a basis for developing new antibacterial agents to combat drug-resistant pathogens. nih.gov

| Compound Type | Bacterial Strains Tested | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Biscoumarin Derivatives | S. aureus (ATCC 29213), MRSA (XJ 75302), Mu50 (ATCC 700699), USA 300, S. epidermidis (ATCC 14990), MRSE (XJ 75284) | 8–16 μg/mL for the most potent compounds (3 and 4) | nih.gov |

| Dihydropyran Derivatives | S. aureus, MRSA, S. epidermidis, E. coli | Screened for activity, with biscoumarin analogues showing higher potency in this study. | nih.gov |

Studies on Antineoplastic Potential and Cellular Interactions of Dihydropyranone Derivatives

The pyran core is a promising pharmacophore for the development of antineoplastic agents, with both natural and synthetic derivatives demonstrating anti-cancer capabilities. nih.gov Numerous studies have synthesized and evaluated various dihydropyranone derivatives for their cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov